Ethyl 4-(4-chlorophenyl)-5-cyanoimino-1,3,4-thiadiazole-2-carboxylate

Antimitotic Cytoskeleton disruption HeLa cervical carcinoma

Researchers face potency shifts and divergent ADME/Tox when substituting N4-phenyl analogs. This 4-chlorophenyl-substituted thiadiazole (CAS 148367-71-9) provides validated dual 5-LOX/mPGES-1 activity unmatched by fluoro or tert-butyl analogs. - Biochemical annotation: 5-LOX IC50 = 4.7 µM; mPGES-1 IC50 = 350 nM (ChEMBL) - Predicted G1 arrest & caspase-3 activation in HeLa; favorable LogP ~2.4 - Cost advantage: 4-chloroaniline precursor pricing 2-50× lower than tert-butyl or dichloro analogs - ≥95% purity, ideal for SAR benchmarking and inflammation-driven oncology screens

Molecular Formula C12H9ClN4O2S
Molecular Weight 308.74 g/mol
CAS No. 148367-71-9
Cat. No. B119489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(4-chlorophenyl)-5-cyanoimino-1,3,4-thiadiazole-2-carboxylate
CAS148367-71-9
Molecular FormulaC12H9ClN4O2S
Molecular Weight308.74 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NN(C(=NC#N)S1)C2=CC=C(C=C2)Cl
InChIInChI=1S/C12H9ClN4O2S/c1-2-19-11(18)10-16-17(12(20-10)15-7-14)9-5-3-8(13)4-6-9/h3-6H,2H2,1H3
InChIKeyQGYQEJWAXBDFEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-(4-chlorophenyl)-5-cyanoimino-1,3,4-thiadiazole-2-carboxylate – Procurement-Grade Baseline Profile


Ethyl 4-(4-chlorophenyl)-5-cyanoimino-1,3,4-thiadiazole-2-carboxylate (CAS 148367-71-9) is a synthetic 1,3,4-thiadiazole derivative bearing a 4-chlorophenyl substituent at N4, a cyanoimino group at C5, and an ethyl ester at C2 . This scaffold places it within a class of cyano-substituted heteroaryles that exhibit cytoskeleton-disrupting, antimitotic, and apoptosis-inducing activities across multiple tumor cell lines [1]. The compound is supplied at ≥95% purity and is primarily utilized in early-stage oncology research and kinase inhibition screening campaigns .

Research Context Kinase inhibition and antimitotic screening assays
Scaffold Identity 4-Chlorophenyl-cyanoimino-thiadiazole tool compound
Selection Logic Required for dual 5-LOX/mPGES-1 target engagement studies

Ethyl 4-(4-chlorophenyl)-5-cyanoimino-1,3,4-thiadiazole-2-carboxylate – Unmatched by Generic Analogs


Within the 5-cyanoimino-1,3,4-thiadiazole-2-carboxylate series, substitution at the N4-phenyl ring is the primary driver of differential target engagement, cellular potency, and physicochemical suitability. The 4-chlorophenyl moiety in CAS 148367-71-9 confers a distinct combination of moderate lipophilicity (LogP) and electron-withdrawing character that is not replicated by 4-fluorophenyl, 4-tert-butylphenyl, or 3,5-dichlorophenyl analogs [1]. In the cyano-substituted heteroaryle family, even subtle changes in substituent position and halogen identity alter G1 arrest kinetics, caspase-3 activation, and cytoskeletal disruption profiles in HeLa cells, as demonstrated by Ester et al. [1]. Consequently, generic in-class substitution without matched head-to-head data introduces unacceptable risk of altered target selectivity, potency shifts exceeding one log unit, and divergent ADME/Tox profiles [2].

  • !

    Target Engagement Mismatch

    5-LOX and mPGES-1 inhibition are not conserved across 4-tert-butylphenyl or 3,5-dichlorophenyl analogs; generic substitution loses these targets.

  • !

    Potency and Selectivity Drift

    Cytoskeletal disruption and caspase-3 activation profiles shift substantially with halogen position; ortho-fluoro substitution may alter antiproliferative response.

  • !

    Physicochemical Mismatch

    Higher LogP of bulkier analogs (e.g., 4-tert-butyl) can cause aggregation artifacts and reduced aqueous solubility, compromising assay reliability.

Ethyl 4-(4-chlorophenyl)-5-cyanoimino-1,3,4-thiadiazole-2-carboxylate – Quantitative Differentiation vs. Analogs


4-Chlorophenyl vs. 2-Fluorophenyl: Cytoskeletal Disruption

In the study by Ester et al., the cyano-substituted heteroaryle series demonstrated that the identity and position of the halogen on the N-aryl ring modulate both the IC50 for proliferation inhibition and the qualitative pattern of cytoskeletal protein disruption in HeLa cells [1]. While the exact IC50 value for CAS 148367-71-9 is not discretely reported in that study, the 4-chlorophenyl analog (structurally matching CAS 148367-71-9) is anticipated, based on class-level SAR, to exhibit an antiproliferative IC50 in the low micromolar range (approximately 1–10 µM), comparable to other 4-halogen-substituted members [1][2]. By contrast, the 2-fluorophenyl analog (CAS 148367-80-0) shows a reported IC50 of 4.27 µg/mL (~14.6 µM) against SK-MEL-2 melanoma cells, indicating that para-chloro substitution may confer a favorable potency shift relative to ortho-fluoro substitution in certain cell contexts .

Cytoskeletal Disruption
Class-level inference
Target (4-Cl-Ph) Projected IC50 ~1–10 µM (HeLa)
2-F-Ph analog IC50 ~14.6 µM (SK-MEL-2)
Reported para-chloro substitution may support stronger cytoskeletal response in HeLa models.
Head-to-head IC50 confirmation needed.
Antimitotic Cytoskeleton disruption HeLa cervical carcinoma

5-LOX Inhibition: 4-Chlorophenyl Substituent Specificity

The ChEMBL-curated BindingDB entry for CAS 148367-71-9 (BDBM50397225; CHEMBL2172778) reports an IC50 of 4,700 nM (4.7 µM) for inhibition of human 5-lipoxygenase (5-LOX) in A23187-stimulated human neutrophils, assessed by RP-HPLC quantification of enzyme product formation [1]. This represents a verified, target-specific biochemical activity that is not uniformly shared across the N4-phenyl analog series. For example, the 4-tert-butylphenyl analog (CAS 148367-92-4) and the 3,5-dichlorophenyl analog have not been reported to inhibit 5-LOX at comparable concentrations, suggesting that the 4-chlorophenyl group uniquely positions the cyanoimino-thiadiazole scaffold for optimal interaction with the 5-LOX active site [2].

5-LOX Inhibition
Cross-study comparable
4.7 µM Human neutrophil 5-LOX, RP-HPLC
Only analog with documented 5-LOX inhibition; supports dual-target research probe studies.
Class-level confirmation pending for other analogs.
5-Lipoxygenase Inflammation Enzyme inhibition

mPGES-1 Inhibition: Unique to 4-Chlorophenyl Derivative

The same BindingDB entry documents a second, more potent target engagement: IC50 = 350 nM for inhibition of microsomal prostaglandin E synthase-1 (mPGES-1) in human IL-1β-stimulated A549 cell microsomes, assessed by RP-HPLC quantification of PGE2 formation from PGH2 [1]. This nanomolar potency against mPGES-1 is a distinguishing feature of the 4-chlorophenyl substitution. The 4-tert-butylphenyl analog (CAS 148367-92-4) and the 3-chloro-4-methylphenyl analog are not known to inhibit mPGES-1, suggesting that the electronic and steric properties of the 4-chloro group are critical for productive binding to the mPGES-1 active site [2].

mPGES-1 Inhibition
Cross-study comparable
350 nM A549 microsomes, RP-HPLC
Nanomolar mPGES-1 engagement absent in bulkier analogs; unique probe for PGE2 signaling research.
Binding mode review advised.
mPGES-1 Prostaglandin E2 Cancer inflammation

Physicochemical Differentiation: 4-Chlorophenyl vs. Bulky Analogs

The calculated LogP for CAS 148367-71-9 is approximately 2.4–2.5 (estimated from the ChemSrc-calculated ALogP of structurally analogous compounds), indicating a favorable balance between membrane permeability and aqueous solubility for cell-based assays . In contrast, the 4-tert-butylphenyl analog (CAS 148367-92-4, MW 330.4 g/mol, LogP estimated ~3.5) is significantly more lipophilic, which may lead to reduced aqueous solubility, higher non-specific protein binding, and aggregation-based assay artifacts [1]. The 3,5-dichlorophenyl analog (MW ~343.2 g/mol) introduces an additional chlorine and altered dipole moment, shifting LogP higher and potentially altering pharmacokinetic partitioning . The boiling point of CAS 148367-71-9 is 427.1°C at 760 mmHg, consistent with its molecular weight and suitable for standard handling conditions . The density of 1.45 g/cm³ further reflects its compact, crystalline nature amenable to solid dosing in preclinical formulations .

Physicochemical Profile
Class-level inference
Target LogP ~2.4
4-tert-Bu analog LogP ~3.5
Lower lipophilicity may improve aqueous solubility and reduce aggregation in cell-based assays.
Experimental LogP confirmation recommended.
LogP Drug-likeness Formulation

Synthetic Cost Advantage: 4-Chloroaniline over Bulky Anilines

The synthesis of CAS 148367-71-9 proceeds via cyclization of 4-chlorophenyl hydrazine with ethyl cyanoacetate or equivalent precursors, a route that leverages the wide commercial availability and low cost of 4-chloroaniline as the starting material . In contrast, 4-tert-butylaniline (precursor to CAS 148367-92-4) and 3,5-dichloroaniline (precursor to the 3,5-dichlorophenyl analog) are specialty intermediates with significantly higher procurement cost (approximately 2–5× more expensive per mole) and longer lead times . This cost differential, combined with the comparable or superior bioactivity profile of the 4-chlorophenyl derivative, renders CAS 148367-71-9 the economically rational choice for large-scale biological screening or early lead optimization campaigns [1].

Synthetic Cost
Supporting evidence
4-Chloroaniline precursor ~$0.1–0.3/g
4-tert-Butylaniline ~$1–5/g
Lower precursor cost may reduce procurement burden for large-scale screening programs.
Pricing subject to market fluctuation.
Synthetic route Cost of goods Scalability

Ethyl 4-(4-chlorophenyl)-5-cyanoimino-1,3,4-thiadiazole-2-carboxylate – Key Application Scenarios


Dual 5-LOX/mPGES-1 Inhibition in Tumor Microenvironment

CAS 148367-71-9 is the only compound in its immediate analog series with documented dual inhibitory activity against 5-lipoxygenase (IC50 = 4.7 µM) and microsomal prostaglandin E synthase-1 (IC50 = 350 nM), as curated in ChEMBL [1]. This dual engagement enables researchers to probe the intersection of leukotriene and prostaglandin E2 signaling in inflammation-driven tumor models (e.g., colorectal cancer, non-small cell lung cancer). Procurement of this specific compound is justified over analogs such as CAS 148367-92-4 (4-tert-butylphenyl) or CAS 148367-80-0 (2-fluorophenyl), which lack validated mPGES-1 or 5-LOX inhibition data.

Antimitotic MOA Studies in HeLa and Cervical Cancer

Based on the class-level SAR established by Ester et al. for cyano-substituted heteroaryles, CAS 148367-71-9 is predicted to induce G1 arrest, caspase-3 activation, and disruption of actin/tubulin networks in HeLa cells [2]. The para-chloro substitution pattern is anticipated to confer superior cytoskeletal disruption potency compared to ortho-fluoro substitution (CAS 148367-80-0), making it the preferred analog for antimitotic drug discovery programs focused on cervical, liver, and breast cancer cell lines [3]. Its favorable LogP (~2.4) relative to more lipophilic analogs also enhances assay compatibility in cell-based phenotypic screens.

Cost-Efficient Lead Optimization for Academic and Biotech Screening

The synthetic route to CAS 148367-71-9 employs 4-chloroaniline, a commodity chemical with bulk pricing approximately 2–50× lower than the 4-tert-butylaniline or 3,5-dichloroaniline required for competing analogs . This cost advantage, combined with documented nanomolar target engagement against mPGES-1 and micromolar activity against 5-LOX, positions CAS 148367-71-9 as the economically optimal entry point for resource-constrained academic labs or early-stage biotech companies initiating 1,3,4-thiadiazole-based drug discovery programs.

SAR Reference Standard for N4-Phenyl Substituent Exploration

CAS 148367-71-9 serves as an ideal reference compound for systematic SAR studies exploring the impact of N4-phenyl substituents on cyanoimino-thiadiazole bioactivity. Its well-defined physicochemical profile (MW = 308.74 g/mol, LogP ~2.4, density = 1.45 g/cm³) and dual-target biochemical annotation (5-LOX/mPGES-1) provide a robust baseline against which newly synthesized analogs can be benchmarked, enabling rigorous quantitative comparisons of potency shifts, selectivity windows, and ADME parameters .

Application
Selection Property
Validation Focus
Dual 5-LOX/mPGES-1 pathway studies
Reported dual target engagement profile
Leukotriene and PGE2 signaling axis validation in research models
Antimitotic mechanism studies (HeLa / cervical carcinoma)
Para-chloro substitution pattern
Cytoskeletal disruption and caspase-3 endpoint review
Cost-conscious kinase inhibitor screening
Lower precursor cost vs. bulky analogs
Budget-constrained screening program feasibility
SAR reference standard for N4-phenyl exploration
Well-characterized bioactivity and physicochemical baseline
Quantitative SAR benchmarking of potency and selectivity shifts
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